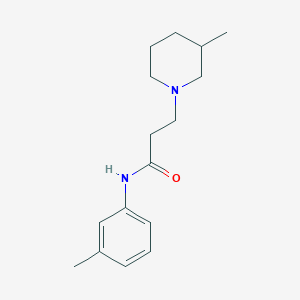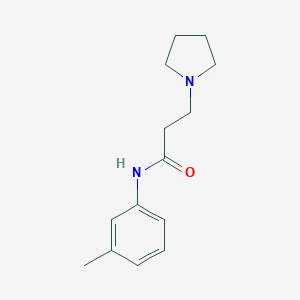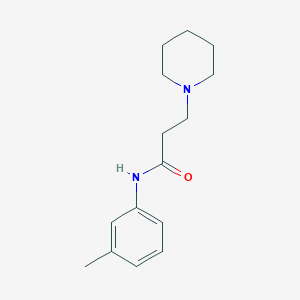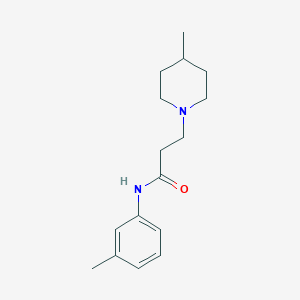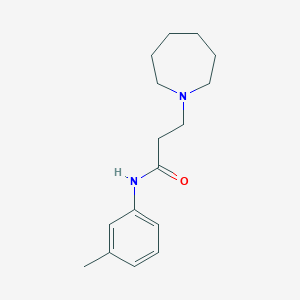![molecular formula C17H27N3O4 B248209 N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B248209.png)
N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a synthetic organic compound with a complex structure that includes a phenyl ring substituted with two methoxy groups, a piperazine ring, and a propionamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step often involves the preparation of a piperazine derivative. This can be achieved by reacting piperazine with ethylene oxide to introduce the hydroxyethyl group.
-
Coupling with the Phenyl Ring: : The next step involves the coupling of the piperazine derivative with a 2,5-dimethoxyphenyl derivative. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
-
Formation of the Propionamide Group: : The final step involves the introduction of the propionamide group. This can be achieved by reacting the intermediate product with propionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can occur at the amide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Halogenated reagents like bromoethane can be used to introduce new substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of primary or secondary amines
属性
分子式 |
C17H27N3O4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C17H27N3O4/c1-23-14-3-4-16(24-2)15(13-14)18-17(22)5-6-19-7-9-20(10-8-19)11-12-21/h3-4,13,21H,5-12H2,1-2H3,(H,18,22) |
InChI 键 |
ZLZFSPYVZNCFPG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CCO |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CCO |
溶解度 |
45.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)
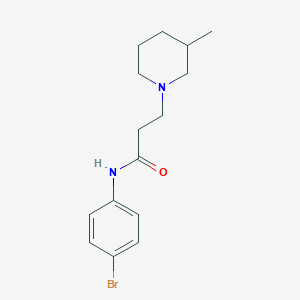
![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)
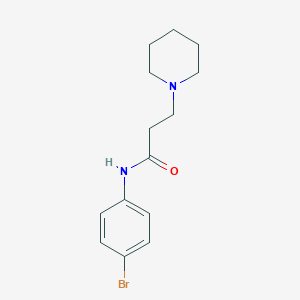
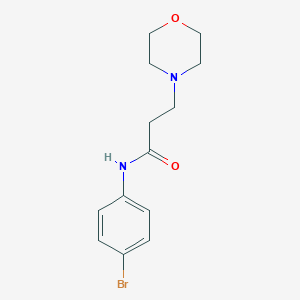
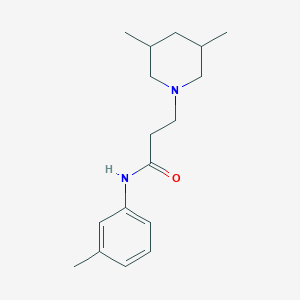
![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)
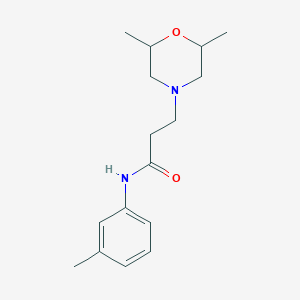
![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-3-piperidinecarboxylate](/img/structure/B248142.png)
